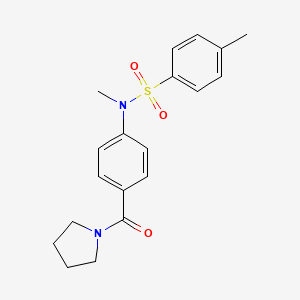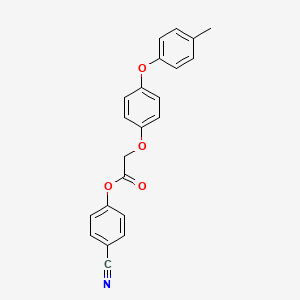
4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate” is a chemical compound with the molecular formula C22H17NO41. It’s not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate”. However, phenoxy acetamide and its derivatives have been the subject of recent investigations into synthesis and pharmacological activities2.Molecular Structure Analysis
The molecular structure of “4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate” is represented by the formula C22H17NO41. For a more detailed structural analysis, you may need to refer to a dedicated chemical database or resource.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate”.Physical And Chemical Properties Analysis
The molecular weight of “4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate” is 359.3811. Unfortunately, I couldn’t find more detailed information on its physical and chemical properties.科学的研究の応用
Mechanism of Anaerobic Ether Cleavage
Research on the anaerobic ether cleavage by Acetobacterium strain LuPhet1 sheds light on the biodegradation processes involving phenolic and acetate compounds. This study provides insights into the enzymatic cleavage mechanisms that could be relevant for understanding the environmental degradation or transformation of phenolic ethers, potentially including compounds like 4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate (Speranza et al., 2002).
Photocatalytic Oxidation Studies
The photocatalytic oxidation of biphenyl derivatives on TiO2 surfaces reveals important aspects of chemical reactions that could be applied to similar compounds. These studies emphasize the role of hydroxyl groups and the efficiency of electron transfer processes, which are critical for designing photocatalytic materials and understanding their interaction with organic pollutants (Tachikawa et al., 2004).
Novel Polymeric Materials
Research into the functionalization of polymers through thiol-ene coupling introduces methods for grafting various side groups onto polymers. This methodology could be applied to synthesize and modify materials with specific properties, including those derived from or related to 4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate. These functional polymers have potential applications in materials science, ranging from coatings to advanced composite materials (David & Kornfield, 2008).
Biodegradation and Metabolism of Phenolic Compounds
Studies on the biodegradation or metabolism of bisphenol A (BPA) by microorganisms to mammals offer valuable insights into the environmental and physiological processing of phenolic compounds. Understanding these pathways can help assess the ecological impact and safety of related chemical compounds, such as 4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate, and guide the development of biodegradable materials or the remediation of pollutants (Kang, Katayama, & Kondo, 2006).
Safety And Hazards
The safety and hazards of “4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate” are not clearly stated in the sources I found. As with any chemical compound, it’s important to handle it with care and follow appropriate safety guidelines.
将来の方向性
The future directions for “4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate” are not clearly stated in the sources I found. However, given its use in research, it’s possible that future studies could explore its properties and potential applications in more detail.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, you may want to consult a specialized chemical database or scientific literature.
特性
IUPAC Name |
(4-cyanophenyl) 2-[4-(4-methylphenoxy)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-16-2-6-19(7-3-16)26-20-12-10-18(11-13-20)25-15-22(24)27-21-8-4-17(14-23)5-9-21/h2-13H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJCACMOKDPVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2819731.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2819732.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2819736.png)
![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)
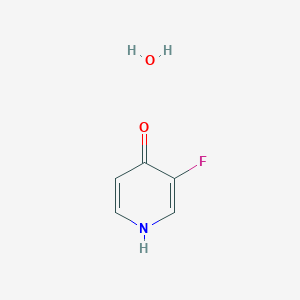
![1-[4-(3-Propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819740.png)
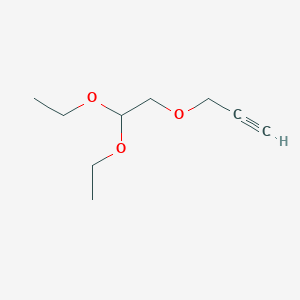
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone](/img/structure/B2819744.png)
![2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone](/img/structure/B2819745.png)
![3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2819747.png)
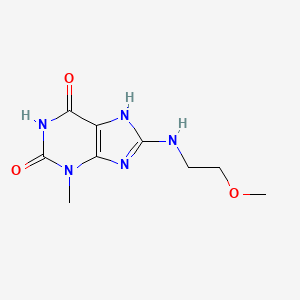
![N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2819749.png)
![1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2819750.png)
